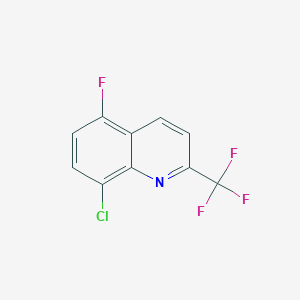

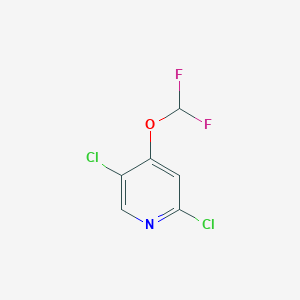

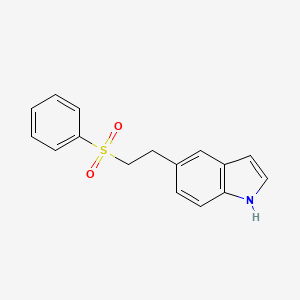

![molecular formula C8H10F2N2O2 B1420831 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1221724-52-2](/img/structure/B1420831.png)

2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Overview

Description

2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, also known as DMFP, is a compound that is widely used in the scientific research field. It is an organic compound that is used in various research applications, such as synthesis methods, biochemical and physiological effects, and lab experiments. It is a versatile compound that has a wide range of applications in the scientific research field.

Scientific Research Applications

Comprehensive Analysis of 2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic Acid Applications

The compound 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a molecule of interest in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its potential applications across different scientific domains.

Pharmaceutical Drug Development: The difluoromethyl group in this compound can enhance the lipophilicity and metabolic stability of pharmaceuticals. It can act as an isostere for hydroxyl (OH) and thiol (SH) groups, potentially leading to more effective drugs . This property is particularly valuable in the design of drug candidates, such as thrombin inhibitors and NPY antagonists with high activity and selectivity .

Late-stage Functionalization: This compound can be used in late-stage functionalization, a process that allows for the modification of complex molecules at the final stages of synthesis. This is crucial for the development of large biomolecules, including proteins, where precise site-selective installation of functional groups like CF2H is desired .

Stereoselective Synthesis: The stereoselective synthesis of chiral molecules is vital in the pharmaceutical industry. The difluoromethyl group can be introduced into molecules with high stereoselectivity, providing access to enantiomerically enriched α-difluoromethyl amines, which are important in the synthesis of bioactive compounds .

Material Science: In material science, the introduction of fluorinated groups can alter the properties of materials, such as increasing resistance to solvents and thermal stability. The difluoromethyl group could be used to modify polymers or create new materials with enhanced properties.

Agrochemical Research: Fluorinated compounds are often used in agrochemicals due to their enhanced activity and stability. The subject compound could be used to develop new herbicides or pesticides with improved efficacy and lower environmental impact.

Fluorine Chemistry: The compound is a valuable reagent in fluorine chemistry, where it can be used to introduce difluoromethyl groups into various substrates. This is important for the synthesis of fluorinated analogs of biologically active molecules, which can have increased potency and selectivity .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetsuccinate dehydrogenase , a key enzyme in the citric acid cycle .

Mode of Action

It’s known that difluoromethylation processes involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds.

Biochemical Pathways

If the target is indeed succinate dehydrogenase, then the compound would affect thecitric acid cycle and electron transport chain in mitochondria, as succinate dehydrogenase plays a crucial role in these processes .

Result of Action

Inhibition of succinate dehydrogenase could potentially disrupt energy production in cells and lead to cell death .

properties

IUPAC Name |

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-4-6(3-7(13)14)5(2)12(11-4)8(9)10/h8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFASAFOCBCBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)

![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)

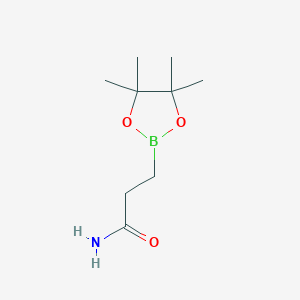

![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)